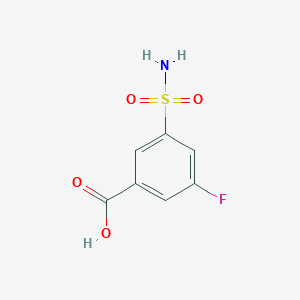

3-Fluoro-5-sulfamoylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Research

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group. ymerdigital.com These compounds are ubiquitous in nature and are synthetically produced for a vast array of applications. ymerdigital.comresearchgate.net In contemporary research, benzoic acid derivatives are investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ymerdigital.comijcrt.org They are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their ability to inhibit the growth of bacteria, yeasts, and molds. researchgate.netijcrt.orgberkeley.edu The versatility of the benzoic acid scaffold allows for the introduction of various functional groups, leading to a broad spectrum of chemical and physical properties and enabling their use in the development of new drugs and materials. ymerdigital.comontosight.ai

Significance of Sulfamoyl Groups in Medicinal Chemistry and Materials Science

The sulfamoyl group, -SO₂NH₂, is a crucial functional group in the fields of medicinal chemistry and materials science. nih.govontosight.ai In medicinal chemistry, the incorporation of a sulfamoyl moiety is a common strategy in drug design. nih.govtandfonline.com Sulfonamides, compounds containing the sulfamoyl group, are known for a wide range of therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anticancer agents. nih.govresearchgate.net The sulfonyl group can form hydrogen bonds with biological targets and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netnih.gov

In materials science, the introduction of a sulfamoyl group, a process known as sulfamation, can significantly modify the properties of various materials. ontosight.ai This process can enhance thermal stability and corrosion resistance. ontosight.ai The applications of sulfamation are expanding into diverse areas such as biomedical engineering and energy storage. ontosight.ai

Role of Fluorine Substitution in Modulating Molecular Properties and Biological Activity

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. researchgate.net The small size and high electronegativity of fluorine can lead to profound changes in a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. researchgate.netresearchgate.netsci-hub.st These modifications can, in turn, affect a drug's absorption, distribution, and binding affinity to its target. sci-hub.stnih.gov

Fluorine substitution can block metabolic pathways, leading to increased drug half-life. nih.gov It can also alter the conformation of a molecule, which can lead to enhanced binding to a biological target. researchgate.net The strategic placement of fluorine atoms is a key consideration in the design of new therapeutic agents. researchgate.netnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Molecular Property | Effect of Fluorine Substitution | Reference |

| Acidity | Generally increases | sci-hub.st |

| Lipophilicity | Can increase or decrease depending on the molecular context | sci-hub.stnih.gov |

| Metabolic Stability | Often increases due to the strength of the C-F bond | researchgate.net |

| Binding Affinity | Can be enhanced through specific interactions | researchgate.net |

| Conformation | Can be altered, influencing biological activity | researchgate.net |

Historical Development and Research Trajectory of 3-Fluoro-5-sulfamoylbenzoic Acid and Analogues

Research into analogues of this compound, such as other fluorinated benzoic acids and sulfamoyl-containing aromatics, has been driven by the desire to fine-tune the properties of these molecules for specific applications. For example, research on fluorinated benzoic acid derivatives has explored their potential as building blocks for active pharmaceutical ingredients (APIs) and their use in creating fusion inhibitors for viruses. ossila.com The development of synthetic methods to access unsymmetrically substituted sulfamides and the exploration of sulfur fluoride (B91410) exchange (SuFEx) chemistry are expanding the possibilities for creating novel analogues. acs.orgnih.gov

Research Gaps and Opportunities in the Field of Halogenated Sulfamoylbenzoates

Despite the extensive research on both halogenated compounds and sulfamoyl-containing molecules, specific research focused on halogenated sulfamoylbenzoates as a distinct class appears to be an area with potential for further exploration. The provided search results highlight several research gaps and opportunities:

Systematic Structure-Activity Relationship (SAR) Studies: While the individual effects of fluorine and sulfamoyl groups are well-documented, there is a need for systematic SAR studies on halogenated sulfamoylbenzoates to understand the interplay between these functional groups in determining biological activity.

Exploration of Diverse Halogen Substitutions: Research has largely focused on fluorine. Investigating the effects of other halogens (chlorine, bromine, iodine) on the properties and activities of sulfamoylbenzoates could lead to new discoveries.

Materials Science Applications: The role of the sulfamoyl group in materials science is an emerging field. ontosight.ai There is a significant opportunity to investigate the potential of halogenated sulfamoylbenzoates in the development of new polymers and functional materials.

Development of Novel Synthetic Methodologies: The advancement of new synthetic techniques, such as SuFEx click chemistry, opens up new avenues for the efficient and versatile synthesis of a wide range of halogenated sulfamoylbenzoates with diverse substitution patterns. acs.orgnih.gov

Investigation of Underutilized Sulfur-Containing Functional Groups: There is potential in exploring less common sulfur functionalities in combination with halogens on a benzoate (B1203000) scaffold. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISIWFAAPGFMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Sulfamoylbenzoic Acid and Its Derivatives

Strategic Retrosynthetic Analysis of the 3-Fluoro-5-sulfamoylbenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-sulfur bond of the sulfamoyl group and the carbon-fluorine bond.

The directing effects of the functional groups are paramount. The carboxyl group (-COOH) and the sulfamoyl group (-SO₂NH₂) are electron-withdrawing and act as meta-directors. The fluorine atom (-F) is an electron-withdrawing but ortho-, para-directing substituent. To achieve the desired 1,3,5-substitution pattern, the synthetic sequence must leverage these electronic properties.

A logical retrosynthetic pathway is as follows:

Disconnection of the Sulfamoyl Group: The sulfamoyl group can be installed via a two-step process: chlorosulfonation followed by amination. This disconnects this compound back to 3-fluorobenzoic acid and a sulfamoylating agent. This step is strategic because the starting material, 3-fluorobenzoic acid, has substituents that will direct an incoming electrophile (the chlorosulfonyl group) to the desired position. The meta-directing carboxyl group and the ortho-, para-directing fluoro group work in concert to activate the C5 position for electrophilic substitution.

Disconnection of the Fluoro Group: The precursor, 3-fluorobenzoic acid, can be traced back to simpler starting materials. It can be synthesized from 3-fluorobenzotrifluoride (B140190) or is commercially available. google.comsigmaaldrich.com This makes 3-fluorobenzoic acid an ideal and readily accessible starting point for the forward synthesis.

This analysis suggests a forward synthesis beginning with 3-fluorobenzoic acid, followed by electrophilic chlorosulfonation at the C5 position, and concluding with amination to form the final product.

Direct and Indirect Fluorination Techniques for Benzoic Acid Architectures

The introduction of a fluorine atom onto a benzoic acid framework can be achieved through several methods, broadly classified as electrophilic, nucleophilic, or radical fluorination. researchgate.net

Direct Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org While benzoic acid itself is deactivated towards electrophilic aromatic substitution, the choice of a potent fluorinating agent can achieve the desired transformation. These reactions can sometimes suffer from a lack of regioselectivity. wikipedia.org

Indirect Nucleophilic Fluorination: These methods typically involve the displacement of a leaving group by a fluoride (B91410) ion (F-). numberanalytics.com A classic example is the Balz-Schiemann reaction , where an aryl amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). Another approach is halogen exchange (Halex reaction), where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride, often using potassium fluoride (KF) at high temperatures. rsc.org Fluorodenitration, the displacement of a nitro group, offers another, albeit sometimes challenging, route. rsc.org

| Fluorination Method | Reagent Class | Example Reagents |

| Electrophilic Fluorination | N-F Reagents | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) wikipedia.orgnumberanalytics.com |

| Nucleophilic Fluorination | Diazonium Salt Decomposition | HBF₄ (Balz-Schiemann), HPF₆ |

| Nucleophilic Fluorination | Halogen/Nitro Group Exchange | KF, CsF, TBAF numberanalytics.comrsc.org |

| Radical Fluorination | Decarboxylative Fluorination | Silver Catalysts, Photocatalysts nih.gov |

Sulfamoylation Strategies for Benzoic Acid Derivatives

The incorporation of a sulfamoyl group (-SO₂NH₂) onto a benzoic acid derivative is a well-established, two-step procedure. researchgate.netgoogle.com

Chlorosulfonation: The aromatic ring is first treated with chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the potent electrophile, generated from chlorosulfonic acid, attacks the activated position on the benzene (B151609) ring to form a sulfonyl chloride intermediate (-SO₂Cl). For instance, a preparation method for 2,4-dichloro-5-sulfamoylbenzoic acid starts by reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid. patsnap.com

Amination/Ammonolysis: The resulting aryl sulfonyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia (B1221849) (NH₃), to displace the chloride and form the sulfonamide. This reaction is generally efficient and proceeds under mild conditions. patsnap.com

Multi-step Synthetic Protocols for this compound Analogues

Based on the retrosynthetic analysis, a practical multi-step synthesis for the target molecule and its analogues involves the sequential formation of the core and introduction of the key substituents.

Formation of the Benzoic Acid Core

The benzoic acid core is a fundamental structure in organic chemistry. While benzoic acid itself is a common commodity chemical, substituted benzoic acids are often prepared through specific synthetic routes. For this synthesis, the most efficient approach is to begin with an already-fluorinated benzoic acid derivative. 3-Fluorobenzoic acid is a readily available starting material. sigmaaldrich.com Alternatively, it can be synthesized from 3-fluorobenzotrifluoride by hydrolysis with an acid. google.com

Introduction of the Fluorine Substituent

As established in the retrosynthetic analysis, starting with 3-fluorobenzoic acid is the most direct strategy. This circumvents the need for a separate fluorination step on the benzoic acid ring, avoiding potential issues with regioselectivity and harsh reaction conditions. Syntheses of related fluorinated benzoic acids, such as 2-amino-3-fluorobenzoic acid, often start from fluorinated precursors like 2-fluoroaminobenzene. orgsyn.org

Incorporation of the Sulfamoyl Moiety

This is the final and key transformation in the proposed synthetic sequence. Starting with 3-fluorobenzoic acid, the introduction of the sulfamoyl group is achieved via the two-step chlorosulfonation/amination process described in section 2.3.

Step 1: Chlorosulfonation of 3-Fluorobenzoic Acid The reaction of 3-fluorobenzoic acid with chlorosulfonic acid leads to the formation of 3-fluoro-5-chlorosulfonylbenzoic acid. uni.lu The directing effects of the existing substituents guide the incoming electrophile. The carboxyl group directs meta (to position 5) and the fluorine directs ortho and para (to positions 2, 4, and 6). The C5 position is strongly activated by both groups, leading to high regioselectivity for the desired product.

Step 2: Amination The intermediate, 3-fluoro-5-chlorosulfonylbenzoic acid, is then reacted with ammonia to yield the final product, this compound.

This sequential approach, leveraging the inherent directing effects of the substituents, provides a reliable and efficient pathway to the target molecule.

Sequential vs. Convergent Synthesis Approaches

The construction of the this compound scaffold is predominantly achieved through a sequential, or linear, synthesis. This approach involves the stepwise modification of a readily available starting material. A common sequential route commences with 3-fluorobenzoic acid. This starting material undergoes chlorosulfonation, a reaction that introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the fluorine and carboxylic acid groups guide the substitution primarily to the 5-position, yielding 3-(chlorosulfonyl)-5-fluorobenzoic acid. This intermediate is then subjected to amination, typically with ammonia, to furnish the final product, this compound.

A palladium-catalyzed coupling reaction represents a modern convergent strategy for the synthesis of related aryl sulfonamides. lookchem.com In this approach, an arylboronic acid is coupled with a sulfur dioxide surrogate and an amine in the presence of a palladium catalyst. This method allows for the convergent assembly of the three components in a single pot, offering significant advantages in terms of efficiency and functional group tolerance. lookchem.com

| Synthesis Type | Starting Materials | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| Sequential | 3-Fluorobenzoic acid | 3-(Chlorosulfonyl)-5-fluorobenzoic acid | Chlorosulfonation, Amination | Well-established, predictable | Potentially lower overall yield for multi-step sequences |

| Convergent | Arylboronic acid, Sulfur dioxide surrogate, Amine | - | Palladium-catalyzed coupling | Higher overall yield, efficient for analog synthesis | May require more complex starting materials and catalysts |

Catalytic and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives. A major focus has been on the development of more environmentally benign reaction conditions, particularly for the key amination step. Traditional methods often employ organic solvents, but recent studies have demonstrated the efficacy of using water or ethanol (B145695) as green solvents for the reaction between sulfonyl chlorides and amines. lookchem.comnih.gov These reactions can often proceed under catalyst-free conditions, further enhancing their green credentials by simplifying purification and reducing waste. lookchem.comnih.gov

The synthesis of the sulfonyl chloride intermediate itself is another area where green chemistry principles can be applied. Classical chlorosulfonation often uses harsh reagents like chlorosulfonic acid. An alternative, greener approach involves the metal-free oxidation of thiols to sulfonyl chlorides using environmentally benign oxidants such as oxygen, with ammonium (B1175870) nitrate (B79036) as a catalyst. rsc.orgrsc.org This method significantly reduces the generation of hazardous waste compared to traditional methods. rsc.orgrsc.org

Catalytic methods are also at the forefront of modern organic synthesis. The use of transition metal catalysts, such as nickel, can enable the amination of aryl chlorides with ammonia, providing an alternative route to primary arylamines which are precursors to sulfonamides. nih.gov Palladium-catalyzed reactions, as mentioned earlier, offer a highly efficient and versatile method for the synthesis of aryl sulfonamides from arylboronic acids. lookchem.com These catalytic approaches often proceed under milder conditions and with higher selectivity than their stoichiometric counterparts.

| Green Approach | Reaction Step | Reagents/Conditions | Green Advantage | Reference |

| Green Solvents | Amination | Water or ethanol as solvent | Reduced use of volatile organic compounds | lookchem.comnih.gov |

| Catalyst-Free | Amination | Reaction in water or ethanol without a catalyst | Simplified purification, reduced waste | lookchem.comnih.gov |

| Benign Oxidants | Sulfonyl chloride synthesis | O₂, NH₄NO₃ (catalyst) | Avoids hazardous reagents, reduces waste | rsc.orgrsc.org |

| Catalytic Amination | Primary amine synthesis | Ni-catalyzed amination of aryl chlorides | Efficient, alternative route | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the initial functionalization of the benzene ring. In the sequential synthesis starting from 3-fluorobenzoic acid, the chlorosulfonation step is highly regioselective. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence directs the incoming chlorosulfonyl group to the position meta to the carboxylic acid and ortho to the fluorine, which is the 5-position. This inherent regioselectivity simplifies the synthesis and avoids the formation of unwanted isomers.

Stereoselectivity becomes a key factor when synthesizing chiral derivatives of this compound. Since the parent molecule is achiral, the introduction of chirality must occur through the use of chiral reagents or auxiliaries. A straightforward method to introduce a stereocenter is to use a chiral amine in the final amination step. This reaction will produce a chiral sulfonamide derivative.

More advanced strategies in stereoselective synthesis can be employed to create more complex chiral structures. For instance, the synthesis of atropisomeric sulfonamides, which possess axial chirality due to restricted rotation around a single bond, is an area of growing interest. rsc.org While specific examples for this compound are not prevalent, general methods for the atropselective synthesis of amides and sulfonamides could potentially be adapted. rsc.org These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the C-N bond formation. nih.gov

The development of stereoselective methods is crucial for the preparation of enantiomerically pure drug candidates, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Positionality and Substitution on Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. nih.gov The fluorine atom at the C-3 position of the benzoic acid ring in 3-Fluoro-5-sulfamoylbenzoic acid exerts a significant influence on the molecule's physicochemical properties and its interaction with biological targets.

Due to its high electronegativity, the fluorine atom can alter the electron distribution within the aromatic ring and affect the acidity (pKa) of the nearby carboxylic acid and sulfamoyl groups. mdpi.comijfans.org This modulation of pKa can, in turn, influence the compound's ionization state, solubility, and ability to permeate biological membranes. mdpi.comresearchgate.net The substitution of a hydrogen atom with a fluorine atom, which is sterically similar, is often well-tolerated by target enzymes or receptors, allowing the fluorinated analog to fit into binding sites intended for the non-fluorinated parent molecule. mdpi.comnih.gov

Furthermore, the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. ijfans.orgresearchgate.net This increased stability can lead to improved bioavailability and a longer duration of action. sioc-journal.cn The presence of fluorine can also lead to more potent binding affinity with target proteins through favorable electrostatic or dipole interactions. nih.govresearchgate.net For instance, studies on other fluorinated compounds have shown that a rational "fluorine scan" can be a powerful tool to optimize the potency of inhibitors. mdpi.com In one study on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, a fluoro-substituted derivative demonstrated highly effective inhibition of human carbonic anhydrase XII (hCA XII) with a Kᵢ of 8.9 nM. nih.gov

Modulation of Activity by Sulfamoyl Group Derivatization

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, known for its role in diuretic and antibacterial agents. nih.gov It acts as a hydrogen bond donor and acceptor, contributing significantly to target binding. researchgate.netsioc-journal.cn Derivatization of this group is a key strategy for modulating biological activity.

Modifying the sulfamoyl group by substituting one or both hydrogen atoms on the nitrogen (N-substitution) can dramatically impact a compound's inhibitory potential and selectivity. A study on sulfamoylbenzoic acid derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) provides clear evidence of this. nih.gov In this research, various amines were used to create a series of N-substituted sulfamoylbenzoic acids.

The nature of the substituent on the sulfamoyl nitrogen was found to be a key determinant of activity and selectivity against different h-NTPDase isoforms. For example, an N-cyclopropyl substitution resulted in a potent inhibitor of h-NTPDase3, whereas an N-morpholine substitution rendered the compound inactive. nih.gov Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, emerged as a potent and selective inhibitor of h-NTPDase8. nih.gov These findings highlight the importance of the size, shape, and chemical nature of the N-substituent in achieving desired biological effects.

Table 1: Inhibitory Activity of N-Substituted Sulfamoylbenzoic Acid Derivatives against h-NTPDases nih.gov

| Compound | N-Substituent | Other Ring Substituent | Target | IC₅₀ (µM) |

|---|---|---|---|---|

| 2a | Cyclopropyl | None | h-NTPDase3 | 1.32 ± 0.06 |

| 2b | Morpholine | None | - | Inactive |

| 2d | Cyclopropyl | 2-Chloro | h-NTPDase8 | 0.28 ± 0.07 |

The electronic and steric properties of the sulfamoyl group and its derivatives are fundamental to their function. The sulfonyl group is strongly electron-withdrawing, which influences the electronic environment of the entire molecule. researchgate.net This can affect the molecule's reactivity and binding to target proteins. biomedres.us The two oxygen atoms and the nitrogen atom of the primary sulfonamide can participate in hydrogen bonding, which is often crucial for anchoring the inhibitor within a protein's active site. researchgate.net

Exploration of Benzoic Acid Core Modifications

The benzoic acid core serves as the central scaffold, and its modification offers further opportunities for optimizing biological activity.

Altering or adding substituents to the aromatic ring, beyond the existing fluorine and sulfamoyl groups, can fine-tune the molecule's properties. In SAR studies of related sulfamoyl benzamidothiazoles, the hydrophobicity of substituents on the benzene (B151609) ring was found to be important for activity. nih.gov For example, chloro and bromo substitutions were tolerated, while hydrogen-bond-forming groups like nitro or amino led to a decrease in activity, suggesting a need for hydrophobic components in that region of the molecule. nih.gov

The position of these additional substituents is also critical. The introduction of groups at different positions can alter the molecule's conformation and how it is presented to the binding site of a target protein. nih.gov The presence of two chlorine atoms in 2,4-dichloro-5-sulfamoylbenzoic acid, a precursor to the diuretic furosemide, highlights how multiple halogen substitutions on the ring can be key components of a highly active pharmaceutical agent. nih.gov

Isosteric replacement is a powerful drug design strategy where a functional group is replaced by another group with similar physical and chemical properties to improve activity or pharmacokinetic parameters. nih.gov

The carboxylic acid group of this compound can be replaced with several well-known bioisosteres. nih.gov The 1H-tetrazole ring is a common replacement, as it has a similar pKa and can participate in similar binding interactions as a carboxylate. drughunter.comcambridgemedchemconsulting.com Other potential isosteres for the carboxylic acid moiety include acylsulfonamides, hydroxamic acids, and various oxadiazole rings, which can offer advantages in metabolic stability and cell permeability. nih.govdrughunter.com

The benzene ring itself can also be replaced. Aromatic heterocycles like pyridine (B92270) or pyrimidine (B1678525) can serve as bioisosteres for the phenyl ring. biomedres.usyoutube.com Such a replacement can introduce new hydrogen bonding capabilities, alter the molecule's dipole moment, and modulate its solubility and metabolic profile, potentially leading to improved selectivity and reduced off-target effects. biomedres.usyoutube.com

Conformational Analysis and Flexibility Studies of this compound Derivatives

The conformational landscape of a molecule is a critical determinant of its biological activity, influencing how it recognizes and interacts with its target. For derivatives of this compound, understanding their conformational preferences and flexibility is key to designing compounds with improved affinity and selectivity. The flexibility of the molecule, particularly around the rotatable bonds connecting the sulfamoyl and carboxylic acid groups to the benzene ring, dictates the spatial arrangement of key pharmacophoric features.

While specific experimental or computational conformational analysis studies on this compound itself are not extensively documented in publicly available literature, the principles can be inferred from studies on similar structures, such as para-substituted benzoic acids. A systematic study on the crystallization of para-substituted benzoic acids highlighted the significant impact of molecular flexibility on nucleation kinetics. rsc.org This research underscores that even subtle changes in substituent flexibility can influence the solid-state arrangement, which is a reflection of the molecule's accessible conformations in solution. rsc.org

The primary rotatable bonds in this compound are the C-C bond between the benzene ring and the carboxylic acid group, and the C-S bond between the ring and the sulfamoyl group. The rotation around these bonds will be influenced by steric hindrance from adjacent substituents and electronic effects, such as intramolecular hydrogen bonding. The fluorine atom at the 3-position, being a relatively small and highly electronegative atom, is expected to influence the local electronic environment and may participate in non-covalent interactions that stabilize certain conformations.

A hypothetical conformational analysis would involve computational methods, such as density functional theory (DFT) calculations, to map the potential energy surface as a function of the dihedral angles of the rotatable bonds. This would identify the low-energy, and therefore most probable, conformations of the molecule.

Table 1: Key Rotatable Bonds and Potential Conformational Influences in this compound

| Rotatable Bond | Groups Involved | Potential Influencing Factors | Predicted Low-Energy Conformations |

| C(ring)-C(acid) | Phenyl ring - Carboxylic acid | Steric hindrance from the fluorine atom, potential for intramolecular hydrogen bonding between the carboxylic acid proton and the sulfamoyl oxygen. | Planar or near-planar arrangement of the carboxylic acid with the benzene ring to maximize conjugation, with potential tilting due to steric effects. |

| C(ring)-S(sulfamoyl) | Phenyl ring - Sulfamoyl group | Steric hindrance from adjacent hydrogen atoms on the ring, electrostatic interactions between the sulfamoyl group and the fluorine atom. | The sulfamoyl group is likely to adopt a staggered conformation relative to the C-S bond to minimize steric clash. |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing new molecules with similar or enhanced activity. Ligand-based design, which relies on the knowledge of active molecules, is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net

For derivatives of this compound, a pharmacophore model can be developed based on a set of known active and inactive analogues. The process typically involves aligning the molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

A relevant example is the development of sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid (LPA) 2 receptor. nih.gov In this study, researchers initiated their design with a known template scaffold and used structure-based pharmacophore design to guide the synthesis of new analogues with improved potency and selectivity. nih.gov This approach involved docking different scaffolds into a homology model of the receptor and ranking them based on their fit and interaction patterns. nih.gov

A hypothetical pharmacophore model for a series of this compound derivatives designed as inhibitors of a hypothetical enzyme could include the following features:

A hydrogen bond acceptor: The oxygen atoms of the sulfamoyl group or the carboxylic acid.

A hydrogen bond donor: The hydrogen atoms of the sulfamoyl group or the carboxylic acid.

An aromatic ring: The central benzene ring.

A halogen feature: The fluorine atom, which can participate in specific halogen bonding interactions.

Table 2: Hypothetical Pharmacophore Features for a this compound-Based Inhibitor

| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | Sulfamoyl oxygens, Carboxyl oxygen | Formation of hydrogen bonds with amino acid residues like Arg, Lys, or Ser in the active site. |

| Hydrogen Bond Donor (HBD) | Sulfamoyl NH₂, Carboxyl OH | Donation of a hydrogen bond to acceptor groups on the protein, such as the backbone carbonyls or acidic residues. |

| Aromatic Ring (AR) | Phenyl ring | π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp. |

| Halogen Bond Donor (X) | Fluorine atom | Interaction with electron-rich atoms like oxygen or sulfur in the binding pocket. |

Once a pharmacophore model is established and validated, it can be used to screen large virtual libraries of compounds to identify new chemical scaffolds that match the required features. semanticscholar.org This ligand-based approach can accelerate the discovery of novel and potent molecules derived from the this compound scaffold.

Prodrug Strategies and Chemical Modifications for Enhanced Research Utility (excluding administration)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov This strategy is often employed to improve a compound's physicochemical properties, such as solubility, stability, or its ability to be used in specific experimental systems. nih.gov For a research compound like this compound, prodrug and chemical modification strategies can be invaluable for facilitating its use in various in vitro and in cell-based assays.

One common prodrug approach for carboxylic acids is esterification. rsc.org The carboxylic acid group of this compound could be converted into an ester, for example, a methyl or ethyl ester. This modification would mask the polar carboxylic acid, potentially increasing its ability to cross cell membranes in cell-based studies. Inside the cell, ubiquitous esterase enzymes would then cleave the ester bond, releasing the active parent compound.

Another potential modification involves the sulfamoyl group. The acidity of the sulfamoyl protons could be altered through N-acylation or N-alkylation. These modifications could influence the compound's solubility and its hydrogen bonding capacity.

Chemical modifications can also be introduced to facilitate detection or purification in research settings. For instance, a linker molecule could be attached to the carboxylic acid or the sulfamoyl group, allowing for the conjugation of a fluorescent tag or a biotin (B1667282) molecule for use in biochemical or imaging experiments.

Table 3: Potential Prodrug and Chemical Modification Strategies for this compound

| Modification Strategy | Target Functional Group | Resulting Moiety | Purpose for Research Utility | In Vitro/In Cellulo Reversion Mechanism |

| Esterification | Carboxylic acid | Methyl or Ethyl Ester | Enhance cell permeability for in cellulo assays. | Enzymatic cleavage by cellular esterases. |

| N-Acylation | Sulfamoyl group | N-Acetylsulfamoyl | Modulate solubility and hydrogen bonding properties. | Potentially stable, for studying the effect of modifying the sulfamoyl group. |

| Linker Attachment | Carboxylic acid | Amide-linked fluorescent tag | Enable visualization of the compound's localization within cells. | Linker may or may not be cleavable, depending on the research question. |

| Biotinylation | Sulfamoyl group | N-Biotinylated sulfamoyl | Facilitate affinity purification of target proteins from cell lysates. | Non-cleavable linkage for pull-down experiments. |

These strategies, by temporarily or permanently altering the structure of this compound, can provide valuable tools for researchers to probe its biological activity and mechanism of action in a variety of experimental contexts.

Preclinical Biological and Biochemical Investigations

In vitro Pharmacological Characterization of 3-Fluoro-5-sulfamoylbenzoic Acid and Analogues

The in vitro pharmacological profiles of sulfamoylbenzoic acid derivatives have been explored in several contexts, revealing their potential as specific enzyme inhibitors and receptor agonists. While direct pharmacological data on this compound is not extensively available in the public domain, the characterization of its close analogues provides significant insights into the structure-activity relationships (SAR) of this chemical scaffold.

Studies have demonstrated that modifications to the sulfamoylbenzoic acid core can lead to potent and selective biological activity. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their antidiabetic potential through the inhibition of carbohydrate-hydrolyzing enzymes. nih.gov Another area of significant interest has been the development of sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor involved in cellular processes like anti-apoptosis. acs.orgnih.gov These studies have successfully generated analogues with subnanomolar agonist activity, highlighting the tractability of this scaffold for achieving high potency and specificity. acs.org

Furthermore, investigations into sulfamoyl benzamidothiazoles, which share the sulfamoylphenyl moiety, have shown that these compounds can prolong the activation of the nuclear factor kappa B (NF-κB) signaling pathway, suggesting a role in the modulation of immune and inflammatory responses. nih.gov The pharmacological characterization in these studies often involves assessing the concentration-dependent effects of the compounds on their respective targets, determining parameters such as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for inhibitors.

Enzyme Inhibition and Activation Studies

The sulfamoylbenzoic acid scaffold is a well-recognized pharmacophore for enzyme inhibition, particularly targeting metalloenzymes and hydrolases.

Target Identification and Validation

Preclinical research has identified and validated several enzyme targets for analogues of this compound. A primary and extensively studied target class is the carbonic anhydrases (CAs) . nih.govnih.govmdpi.comresearchgate.net Various isoforms, including CA I, II, IV, VII, and IX, have been identified as targets for sulfamoyl-containing benzene (B151609) derivatives. nih.govnih.gov The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and potentially cancer. nih.govresearchgate.net

Another set of validated targets are the digestive enzymes α-glucosidase and α-amylase . A study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives confirmed their inhibitory activity against these enzymes, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov The validation of these targets was achieved through in vitro enzyme activity assays.

| Identified Enzyme Targets for Sulfamoylbenzoic Acid Analogues | Therapeutic Area | Key Findings |

| Carbonic Anhydrases (CA I, II, IV, VII, IX) | Glaucoma, Cancer | Low nanomolar inhibition of CA II and IV. nih.gov |

| α-Glucosidase | Diabetes | Potent inhibition, in some cases exceeding the standard drug acarbose. nih.gov |

| α-Amylase | Diabetes | Significant inhibitory potential against α-amylase. nih.gov |

Mechanism of Enzyme Inhibition/Modulation

The mechanism of inhibition for the primary enzyme targets has been elucidated for the broader class of sulfonamides. For carbonic anhydrases , the inhibitory mechanism is well-established and involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. youtube.com This interaction displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle of CO2 hydration, thereby blocking the enzyme's activity. youtube.com

In the case of α-glucosidase and α-amylase , molecular docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives suggest that these compounds bind to the active site of the enzymes. nih.gov The proposed mechanism involves the formation of hydrogen bonds and pi-pi stacking interactions with key amino acid residues within the catalytic pocket, which prevents the binding and hydrolysis of the natural carbohydrate substrates. nih.gov

Cellular Pathway Modulation and Signal Transduction Studies

Analogues of this compound have been shown to modulate critical cellular signaling pathways, which underlies their pharmacological effects.

One of the key pathways influenced by this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Studies on sulfamoyl benzamidothiazoles demonstrated their ability to prolong NF-κB activation in response to stimuli like lipopolysaccharide (LPS). nih.gov The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its modulation can have significant therapeutic implications. scbt.comnih.govmdpi.commdpi.com

Another important signaling cascade modulated by sulfamoylbenzoic acid derivatives is the lysophosphatidic acid (LPA) receptor-mediated pathway . acs.orgnih.gov Specifically, analogues have been developed as potent and selective agonists of the LPA2 receptor. acs.org Activation of LPA2 can trigger downstream signaling events, including the phosphorylation and activation of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. nih.gov There is also evidence suggesting a potential link to the modulation of the TGF-β/Smad pathway in related contexts of tissue repair. nih.gov

Receptor Binding and Ligand-Target Interaction Analysis

The interaction of sulfamoylbenzoic acid analogues with G protein-coupled receptors, particularly the LPA receptors, has been a focus of investigation.

Detailed structure-activity relationship (SAR) studies have been conducted to optimize the binding of sulfamoyl benzoic acid derivatives to the LPA2 receptor . acs.org These studies have led to the development of analogues with subnanomolar agonist activity and high specificity for LPA2 over other LPA receptor subtypes (LPA1, LPA3, LPA4, and LPA5). acs.org Computational docking analyses have been instrumental in rationalizing the observed SAR and guiding the design of more potent and selective ligands. These models suggest that the sulfamoylbenzoic acid headgroup and a lipophilic tail connected by a suitable linker can effectively occupy the ligand-binding pocket of the LPA2 receptor. acs.org

| Receptor-Ligand Interaction Profile of Sulfamoyl Benzoic Acid Analogues | |

| Receptor Target | LPA2 |

| Interaction Type | Agonist |

| Key Finding | Development of specific agonists with subnanomolar activity. acs.org |

| Methodology | SAR studies, computational docking analysis. acs.org |

Metabolic Stability and Biotransformation Studies in Preclinical Models

In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability and identify major metabolites. nih.govnih.gov For compounds containing a sulfonamide group, common metabolic transformations include:

N-dealkylation: If the sulfonamide nitrogen is substituted.

Aromatic or aliphatic hydroxylation: On the benzoic acid ring or any alkyl substituents.

Glucuronidation: Conjugation of the carboxylic acid or hydroxylated metabolites with glucuronic acid, which is a major pathway for increasing water solubility and facilitating excretion.

Amide hydrolysis: Although generally stable, the amide bond of the sulfonamide could potentially undergo hydrolysis.

Studies on related fentanyl analogs, which also undergo extensive metabolism, highlight the use of techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for the in vitro identification of metabolites in hepatocyte incubations. nih.gov Such methodologies would be applicable to determine the metabolic profile of this compound in preclinical models.

Evaluation in In vitro Cell-Based Assays

Currently, there is a notable lack of publicly available scientific literature detailing the direct evaluation of this compound in in vitro cell-based assays for antiproliferative, anti-inflammatory, or antimicrobial activities. While research has been conducted on derivatives and structurally related compounds, the specific biological profile of the parent compound, this compound, in these contexts remains largely unexplored in published studies.

Derivatives of sulfamoylbenzoic acid have been synthesized and investigated for other biological activities, such as the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) nih.gov. In these studies, sulfamoylbenzoic acids serve as intermediates in the synthesis of more complex sulfamoyl-benzamide derivatives nih.gov. However, the primary focus of such research is not on the intrinsic antiproliferative, anti-inflammatory, or antimicrobial properties of this compound itself.

For instance, one line of research involved the synthesis of sulfamoyl-benzamide derivatives starting from the corresponding sulfamoylbenzoic acids nih.gov. These derivatives were then evaluated for their inhibitory effects on various h-NTPDase isoforms nih.gov. While this highlights the utility of the sulfamoylbenzoic acid scaffold in medicinal chemistry, it does not provide data on the direct cellular effects of this compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 3-fluoro-5-sulfamoylbenzoic acid. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Recent DFT computations on benzoic acid derivatives have been used to report on their quantum chemical reactivity according to Koopmans' theorem. mdpi.com

Table 1: Calculated Electronic Properties of a Benzoic Acid Derivative

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.govuowasit.edu.iq This method is invaluable for identifying potential biological targets for this compound and its analogs. Virtual screening, which involves docking large libraries of compounds into a target's binding site, can efficiently identify potential lead compounds. mdpi.com

Docking studies on similar small molecules have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the active site residues of various enzymes. nih.gov For instance, in studies on derivatives of benzoic acid, docking has been used to predict binding affinities and interactions with amino acid residues in the active sites of enzymes like the SARS-CoV-2 main protease. mdpi.com The sulfamoyl group, in particular, can act as a hydrogen bond donor and acceptor, contributing significantly to binding affinity.

Table 2: Example Molecular Docking Results for a Benzoic Acid Analog

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| SARS-CoV-2 Main Protease | 6WNP | - | GLU166, HIS163, SER144 |

| DNA Gyrase Subunit B | 1KZN | - | - |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.gov For this compound, MD simulations can be used to:

Sample Conformational Space: The flexibility of the sulfamoyl and carboxylic acid groups can be explored to identify low-energy conformations.

Analyze Ligand-Protein Interactions: Once docked into a protein, MD simulations can assess the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds. nih.gov The root mean square deviation (RMSD) of the ligand-protein complex is often monitored to evaluate stability. nih.gov

Recent coarse-grained MD simulations on polysulfamides have shown that factors like the bulkiness of segments between sulfamide (B24259) groups can influence hydrogen bonding and orientational order. researchgate.net

Predictive Modeling of SAR and ADMET Properties

In silico methods are increasingly used to predict the Structure-Activity Relationship (SAR) and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictive models help in the early stages of drug discovery to prioritize compounds with favorable profiles.

For this compound and its derivatives, computational models can predict:

Lipophilicity (logP/logD): The fluorine atom and sulfamoyl group significantly influence the lipophilicity of the molecule, which in turn affects its absorption and distribution.

Aqueous Solubility: The presence of polar groups like the carboxylic acid and sulfamoyl group suggests a degree of aqueous solubility.

Blood-Brain Barrier Penetration: Models can estimate the likelihood of the compound crossing the blood-brain barrier.

Metabolic Stability: Predictions can be made about which parts of the molecule are most susceptible to metabolic enzymes.

In silico ADMET prediction tools like SwissADME and admetSAR are commonly used for these purposes. nih.gov Studies on similar compounds have utilized these tools to evaluate drug-likeness based on rules like Lipinski's rule of five. nih.govnih.gov

Table 3: Predicted ADMET Properties for a Hypothetical Analog

| Property | Predicted Value/Classification |

| Lipophilicity (logP) | - |

| Aqueous Solubility | - |

| Human Intestinal Absorption | - |

| Blood-Brain Barrier Permeation | - |

| CYP2D6 Inhibition | - |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The biological activity and physical properties of this compound are governed by a network of non-covalent interactions. nih.govrsc.org These include:

Hydrogen Bonding: The sulfamoyl and carboxylic acid groups are potent hydrogen bond donors and acceptors.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom.

π-Interactions: The aromatic ring can engage in π-π stacking and cation-π interactions.

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions. mdpi.com

Understanding the nature and strength of these interactions is crucial for predicting how the molecule will interact with biological targets and for designing new derivatives with improved properties. mdpi.com

Force Field Development for Fluorinated and Sulfamoyl-containing Systems

Accurate molecular simulations rely on well-parameterized force fields. nih.gov Developing force fields for molecules containing fluorine and sulfamoyl groups presents specific challenges. nih.govacs.org

Fluorine Parametrization: The high electronegativity and small size of fluorine require careful parametrization of electrostatic and van der Waals terms.

Sulfamoyl Group Parametrization: The geometry and charge distribution around the sulfur atom in the sulfamoyl group need to be accurately represented. The CHARMM General Force Field (CGenFF) has been extended to include parameters for sulfonyl-containing compounds, which is a significant step forward. nih.gov

The development of accurate force fields, such as those compatible with the AMBER or CHARMM families, is essential for reliable molecular dynamics simulations and free energy calculations of systems containing this compound. rsc.orgresearchgate.net

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical structure and assessing the purity of 3-Fluoro-5-sulfamoylbenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (MS), and vibrational spectroscopy offer complementary information for a complete molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxyl group, as well as the protons of the sulfamoyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine, sulfamoyl, and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum provides evidence for the different carbon environments within the molecule. docbrown.info The carbon atoms attached to the electronegative fluorine and within the carboxyl and sulfamoyl groups are expected to have characteristic chemical shifts. docbrown.info High-resolution solid-state ¹³C NMR can also be used to identify the number of molecules in an asymmetric unit of a crystal. researchgate.net

¹⁹F NMR: As a 100% naturally abundant spin-1/2 nucleus, ¹⁹F NMR is highly sensitive. nih.gov It provides a specific signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. nih.govnih.gov This makes it a powerful tool for confirming the presence and position of the fluorine substituent on the aromatic ring. nih.gov

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets (due to H-H and H-F coupling) |

| ¹H (COOH) | > 10 | Broad singlet |

| ¹H (SO₂NH₂) | 7.0 - 8.0 | Broad singlet |

| ¹³C (C=O) | 165 - 175 | Singlet or doublet (due to C-F coupling) |

| ¹³C (C-F) | 160 - 170 | Doublet (large ¹JCF coupling) |

| ¹³C (Aromatic) | 120 - 150 | Multiple signals with C-F and C-H couplings |

| ¹⁹F | -100 to -120 (vs. CFCl₃) | Triplet of triplets or more complex multiplet |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition and assessing the purity of this compound. It provides a highly accurate mass measurement, which can be used to calculate the molecular formula. Techniques like electrospray ionization (ESI) are commonly used. For a related compound, 2-fluoro-5-sulfamoylbenzoic acid, the predicted monoisotopic mass is 219.00015 Da. nih.gov

| Ion | Predicted m/z |

| [M+H]⁺ | 220.0074 |

| [M-H]⁻ | 217.9929 |

| [M+Na]⁺ | 241.9893 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The IR spectrum of the closely related 3-(fluorosulfonyl)benzoic acid shows characteristic absorption bands. nist.gov For this compound, characteristic vibrations are expected for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the S=O stretches, the C=O stretch, and vibrations of the substituted benzene (B151609) ring. These spectra are valuable for confirming the presence of key functional groups and can offer insights into intermolecular interactions, such as hydrogen bonding.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| N-H (Sulfamoyl) | 3200-3400 |

| C=O (Carboxylic acid) | 1680-1710 |

| S=O (Sulfonamide) | 1300-1350 (asymmetric), 1150-1180 (symmetric) |

| C-F | 1000-1400 |

| C-S | 600-800 |

Crystallographic Studies and Solid-State Characterization

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the three-dimensional atomic arrangement in a crystalline solid. frontiersin.org For this compound, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and sulfamoyl groups. Powder X-ray diffraction (PXRD) is used to identify the crystalline form and is a key tool in polymorph screening. nih.gov In situ variable-temperature PXRD can be used to study phase transitions. For the related 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, the S-N bond length is approximately 1.63 Å and the S-O bonds are about 1.45 Å.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Hydrogen Bonding | Identification of donor-acceptor pairs and their geometries. |

Chromatographic Methods for Separation and Purification in Research Scale

Chromatographic techniques are essential for the separation, purification, and analysis of this compound in a research setting. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination and purification. Reversed-phase HPLC, using a C18 stationary phase, is typically suitable for separating benzoic acid derivatives. acs.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). acs.org Detection is commonly achieved using a UV detector. For a similar compound, 3-(fluorosulfonyl)benzoic acid, an assay of 95% purity was determined by HPLC. sigmaaldrich.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of fluorobenzoic acids. nih.gov Due to the low volatility of carboxylic acids, derivatization to a more volatile ester form is often necessary before analysis. uni-mainz.de

| Parameter | HPLC | GC |

| Stationary Phase | C18, C8 | DB-624 (semi-polar) |

| Mobile/Carrier Gas | Acetonitrile/Water, Methanol/Water with buffer | Helium, Nitrogen |

| Detection | UV-Vis, MS | MS, FID |

| Sample Preparation | Dissolution in mobile phase | Derivatization to ester form |

Electrochemical Methods for Reactivity and Interaction Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These methods can provide insights into the molecule's reactivity and its potential interactions. The presence of electron-withdrawing groups (fluoro, sulfamoyl, and carboxyl) is expected to influence the reduction potential of the aromatic ring. CV studies on similar compounds like 4-fluorobenzoic acid have been conducted to understand their electrochemical behavior and interaction with metal ions. ajchem-a.comajchem-a.com The reduction of substituted benzoic acids in ionic liquids has also been investigated, showing a main reduction peak assigned to the reduction of the dissociated proton. acs.org Studies on sulfophenyl-azo-benzoic acids indicate that the electrochemical behavior is significantly impacted by the sulfo substituent and the pH of the solution. researchgate.net

| Parameter | Information Gained |

| Reduction Potential | The potential at which the molecule is reduced. |

| Oxidation Potential | The potential at which the molecule is oxidized. |

| Electron Transfer Kinetics | Information on the rate of electron transfer. |

| Reaction Mechanism | Insights into the steps of the redox reaction. |

Radiochemical Synthesis and Characterization (e.g., for PET imaging research tools)

The synthesis of a radiolabeled version of this compound, specifically with fluorine-18 (B77423) ([¹⁸F]), is of interest for developing research tools for Positron Emission Tomography (PET) imaging. acs.org PET is a highly sensitive imaging technique that allows for the non-invasive study of biological processes in vivo. frontiersin.org

The radiosynthesis of [¹⁸F]this compound would likely involve a nucleophilic substitution reaction on a suitable precursor. A common strategy is the [¹⁸F]fluoride displacement of a leaving group, such as a nitro group or a trialkylammonium salt, on the aromatic ring. The synthesis would require a precursor like 3-nitro-5-sulfamoylbenzoic acid or a corresponding diaryliodonium or triarylsulfonium salt. researchgate.net

The radiosynthesis process typically involves:

Production of [¹⁸F]fluoride via a cyclotron. mdpi.com

Reaction of [¹⁸F]fluoride with the precursor molecule, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. mdpi.com

Purification of the radiolabeled product, usually by semi-preparative HPLC. nih.gov

Characterization and quality control, including determination of radiochemical purity (by radio-HPLC and radio-TLC), specific activity, and confirmation of identity. mdpi.commdpi.com

| Parameter | Method |

| Radiochemical Yield | Determined by measuring the radioactivity of the product relative to the starting [¹⁸F]fluoride. |

| Radiochemical Purity | Assessed by radio-HPLC and/or radio-TLC to ensure the absence of radioactive impurities. |

| Specific Activity | The amount of radioactivity per mole of the compound (GBq/µmol or Ci/mmol). |

| Identity Confirmation | Co-elution of the radioactive product with a non-radioactive standard on HPLC. |

Emerging Applications and Future Research Directions

Role in Chemical Biology Probes and Tools

The development of small-molecule fluorescent probes is a cornerstone of chemical biology, enabling the detailed study of biological systems. While 3-fluoro-5-sulfamoylbenzoic acid itself is not a fluorophore, its structural motifs are valuable in the construction of sophisticated chemical probes. The sulfamoyl group, for instance, can be a key pharmacophore or a site for further chemical modification, while the carboxylic acid provides a convenient handle for conjugation to other molecules. The fluorine atom can enhance binding affinity and metabolic stability of the resulting probe.

Although direct research on this compound as a chemical biology probe is not extensively documented, the principles of probe design suggest its potential. For example, the core structures of many fluorescent dyes can be elaborated with diverse chemical moieties to create tools for specific biochemical and biological interrogation ucsd.edu. The functional groups present in this compound make it a candidate for incorporation into such modular designs. For instance, the carboxylic acid can be used to attach the molecule to a fluorescent core or a biologically active molecule.

Potential in Materials Science: e.g., Metal-Organic Frameworks (MOFs) incorporating fluorinated benzoic acid ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Fluorinated benzoic acid ligands, including derivatives of this compound, are of particular interest in the design of novel MOFs, often referred to as F-MOFs.

The incorporation of fluorine atoms into the organic linkers can lead to MOFs with unique properties. Fluorination can influence the electronic properties of the ligand, which in turn can affect the catalytic activity or sensing capabilities of the MOF. Furthermore, the presence of fluorine can enhance the hydrophobicity of the framework, which can be advantageous for applications such as gas separation or water purification.

Research has shown that flexible dicarboxylate building blocks are valuable in the synthesis of F-MOFs rsc.org. While this compound is a monocarboxylic acid, its derivatives or related dicarboxylic acids could be employed to create new F-MOFs. The sulfamoyl group could also participate in coordination to the metal centers or form hydrogen bonds, further influencing the final structure and properties of the material. The use of flexible ligands in MOF synthesis, although offering less predictable outcomes, can lead to novel crystalline frameworks with desirable attributes for applications in gas adsorption and catalysis nih.gov.

Application in Corrosion Inhibition Research

The prevention of metal corrosion is a significant industrial challenge, and organic molecules are widely used as corrosion inhibitors. The effectiveness of an organic inhibitor is often linked to its ability to adsorb onto the metal surface, forming a protective layer. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors.

This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The benzene (B151609) ring can interact with the metal surface through π-electrons, while the sulfamoyl group (-SO2NH2) and the carboxylic acid group (-COOH) contain nitrogen, sulfur, and oxygen atoms with lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.

Studies on related sulfonamide compounds have demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. nih.govgoogle.com The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal surface, which can be influenced by the presence of various functional groups. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to understand the adsorption behavior of sulfonamides and to predict their inhibition efficiency. nih.govresearchgate.net These studies suggest that the electronic properties of the inhibitor, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in the inhibition process.

While specific studies on this compound as a corrosion inhibitor are not widely reported, the existing research on sulfonamide and benzoic acid derivatives provides a strong rationale for its investigation in this area. cortecvci.comresearchgate.netdntb.gov.uafrontiersin.org

Development of Novel Analytical Reagents and Derivatization Agents

In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis. Derivatization agents are often used to improve the chromatographic properties or detectability of the analyte.

The functional groups of this compound, namely the carboxylic acid and the sulfamoyl group, offer potential for its use as a derivatization reagent. The carboxylic acid can be activated and reacted with amines or alcohols, while the sulfamoyl group could potentially be modified.

For instance, fluorescent derivatization reagents are widely used in biomedical chromatography. thermofisher.com While this compound is not fluorescent itself, it could be used to tag analytes, and a secondary reaction with a fluorescent probe could be employed for detection. Alternatively, the fluorine atom could be exploited for detection by specific analytical techniques.

Furthermore, reagents containing a sulfamoyl group, such as 4-fluoro-7-sulfamoylbenzofurazan (ABD-F), have been developed as highly fluorescent derivatizing agents for thiols. dojindo.com This highlights the utility of the sulfamoyl moiety in the design of analytical reagents. The development of new derivatization agents based on the this compound scaffold could lead to novel analytical methods for a variety of compounds.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the in-silico design and evaluation of new molecules with desired properties, saving time and resources compared to traditional experimental approaches.

The structure of this compound provides a versatile scaffold for the computational design of next-generation analogues. By systematically modifying the substituents on the benzene ring, it is possible to tune the electronic and steric properties of the molecule and to optimize its performance for a specific application.

For example, in the context of drug design, computational methods can be used to predict the binding affinity of analogues to a biological target. Structure-based design, guided by X-ray crystal structures of the target protein, can lead to the development of more potent and selective inhibitors. nih.gov Similarly, in materials science, computational models can be used to predict the properties of new MOFs or polymers incorporating analogues of this compound.

DFT calculations have been successfully used to study the properties of benzoic acid derivatives and to predict their reactivity and potential applications. nih.gov These methods can be applied to a library of virtual analogues of this compound to identify promising candidates for synthesis and experimental evaluation.

Challenges and Opportunities in Translating Research Findings

The translation of promising research findings from the laboratory to real-world applications is a complex process fraught with challenges. While this compound and its analogues show potential in various fields, several hurdles must be overcome to realize their full potential.

One of the primary challenges is the development of efficient and scalable synthetic routes. While the synthesis of this compound itself may be established, the preparation of its analogues with diverse substitution patterns may require the development of new synthetic methodologies.

Another challenge is the comprehensive evaluation of the performance of these new materials and compounds. This requires a combination of experimental techniques and theoretical modeling to fully understand their properties and to identify the most promising candidates for further development. For instance, in the field of corrosion inhibition, long-term testing under realistic conditions is necessary to validate the performance of new inhibitors.

Despite these challenges, there are also significant opportunities. The versatility of the this compound scaffold allows for the creation of a large number of analogues with a wide range of properties. This provides a rich chemical space to explore for new applications.

Furthermore, advances in high-throughput screening and computational chemistry are accelerating the discovery and development of new materials and molecules. These technologies can be applied to the study of this compound and its derivatives to rapidly identify promising candidates and to guide their optimization. The journey from a promising molecule to a commercial product is long, but the unique properties of this compound make it a worthy candidate for continued research and development.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-sulfamoylbenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, sulfamoyl groups can be introduced via sulfonation followed by amidation. A common approach for fluorinated analogs (e.g., 3-fluoro-5-formylbenzoic acid) involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install fluorine . Purity optimization requires chromatographic purification (e.g., HPLC with C18 columns) and recrystallization using solvents like dimethyl sulfoxide (DMSO) or ethanol/water mixtures. Monitor purity via LC-MS (>98% by area under the curve) and confirm structural integrity with H/C NMR .

Q. How should solubility and stability be evaluated for this compound in experimental settings?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended based on analogs like 3-chloro-5-fluorobenzoic acid, which shows high DMSO solubility . Stability testing under varying pH (2–12) and temperatures (4°C–40°C) is critical. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to detect degradation products. Avoid strong oxidizing agents, as sulfonamide groups are prone to oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1300 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) .

- NMR : F NMR identifies fluorine position (δ -110 to -130 ppm for meta-substitution), while H NMR resolves aromatic protons (J coupling ~8–10 Hz for ortho-F) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H] ion for CHFNOS: theoretical 218.0034) .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions be addressed in fluorinated benzoic acid derivatives?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophiles to para/meta positions. For example, in 3-fluoro-5-iodo-4-methoxybenzoic acid, iodination occurs at the 5-position due to steric and electronic effects . Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., methoxy) enhance selectivity. Experimental validation via competitive reactions with control substrates is advised .

Q. What strategies resolve contradictory data on the biological activity of sulfamoyl benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH affecting ionization) or impurities. Reproduce studies using standardized protocols:

Q. How can computational methods predict the reactivity of this compound in drug-protein interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like carbonic anhydrase. Parameterize force fields using quantum mechanical data (e.g., B3LYP/6-31G* for partial charges). Validate predictions with SPR (surface plasmon resonance) for binding affinity (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products